Gentamicin, sulfate (salt)

Description

BenchChem offers high-quality Gentamicin, sulfate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gentamicin, sulfate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

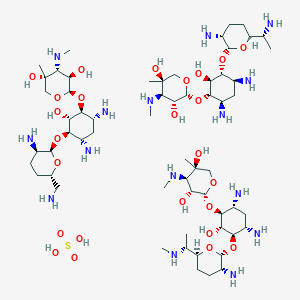

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEIXVOBVLKYNT-HDZPSJEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H125N15O25S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1488.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-41-0 | |

| Record name | Gentamicin, sulfate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Gentamicin sulfate mechanism of action on bacterial ribosomes

An In-depth Technical Guide on the Mechanism of Action of Gentamicin (B1671437) Sulfate (B86663) on Bacterial Ribosomes

Executive Summary

Gentamicin, a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanism by which gentamicin sulfate inhibits bacterial growth. It focuses on the interaction between gentamicin and the 30S ribosomal subunit, detailing the binding site, the conformational changes induced, and the subsequent disruption of translational fidelity. This document summarizes key quantitative data, outlines detailed experimental protocols used to elucidate this mechanism, and provides visualizations of the core processes for researchers, scientists, and drug development professionals.

The Primary Target: The Bacterial 30S Ribosomal Subunit

The primary target of gentamicin is the bacterial 70S ribosome, specifically the small 30S subunit.[2][3] This subunit plays a critical role in the initiation of protein synthesis and is responsible for decoding the messenger RNA (mRNA) template.[4] Gentamicin binds with high affinity to a specific region on the 16S ribosomal RNA (rRNA) within the 30S subunit known as the decoding A-site.[1][4][5] The A-site is the pocket where the ribosome selects the correct aminoacyl-tRNA (aa-tRNA) that matches the mRNA codon being read, making it a critical hub for translational accuracy.

Molecular Mechanism of Action

The antibacterial activity of gentamicin stems from a cascade of events initiated by its binding to the ribosomal A-site.

Binding to the A-site and Molecular Interactions

Gentamicin binds to helix 44 (h44) in the major groove of the 16S rRNA at the A-site.[1][6] This interaction is stabilized by a network of hydrogen bonds between the amino and hydroxyl groups of the gentamicin molecule and the phosphate-sugar backbone of the rRNA. Key nucleotides involved in this binding include A1408, A1492, A1493, and G1494.[4][5]

Induction of Conformational Changes

The binding of gentamicin to the A-site induces a critical conformational change in the 16S rRNA.[1][2] Specifically, it forces two universally conserved adenine (B156593) residues, A1492 and A1493, to flip out from their normally stacked position within the helix.[1][4] This flipped-out conformation is significant because it mimics the state the ribosome enters when a correct (cognate) codon-anticodon pairing has occurred.[1][7]

Consequences of Ribosomal Binding

By stabilizing this "pseudo-cognate" state, gentamicin disrupts protein synthesis in several ways:

-

mRNA Misreading: The primary consequence is a dramatic decrease in the fidelity of translation.[2][8] The gentamicin-induced conformation of the A-site lowers the ribosome's ability to discriminate between cognate and near-cognate aa-tRNAs. This leads to the frequent incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[1][2][3]

-

Inhibition of Translocation: Gentamicin also interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[8][9][10] While it may not cause a complete halt, studies suggest it significantly slows down the rate of translation elongation.[9][10]

-

Premature Termination and Initiation Block: The antibiotic can also lead to the premature termination of translation.[2] Some evidence also points to an inhibitory effect on the formation of the translation initiation complex.[3]

The accumulation of these aberrant proteins disrupts essential cellular processes, compromises cell membrane integrity, and ultimately leads to bacterial cell death, explaining gentamicin's bactericidal nature.[2]

Quantitative Data

The binding affinity of different gentamicin components to the ribosomal A-site has been quantified using various biophysical methods. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.

| Compound | Dissociation Constant (Kd) in µM | Method |

| Gentamicin C1a | 0.01 | Chemical Footprinting |

| Gentamicin C2 | 0.025 | Chemical Footprinting |

| Gentamicin C1 | 0.5 | Chemical Footprinting |

| Data derived from chemical footprinting experiments on a 27-nucleotide A-site RNA oligomer at 4°C.[5] |

Experimental Protocols

The mechanism of gentamicin has been elucidated through a combination of biochemical, biophysical, and structural biology techniques.

Dimethyl Sulfate (DMS) Footprinting

This chemical probing technique is used to identify the specific nucleotides in the 16S rRNA that are protected by gentamicin binding.

-

Objective: To map the binding site of Gentamicin C1 on the 30S ribosomal subunit.

-

Protocol:

-

Preparation of Ribosomal Subunits: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) via sucrose (B13894) gradient centrifugation. Dissociate into 30S and 50S subunits and purify the 30S subunits.[4]

-

Binding Reaction: Incubate purified 30S subunits (e.g., final concentration 100 nM) with varying concentrations of gentamicin (e.g., 1 µM to 100 µM) in a reaction buffer (e.g., 80 mM potassium cacodylate pH 7.2, 150 mM KCl, 5 mM Mg(OAc)2) for 30 minutes at 37°C to reach binding equilibrium.[4][5]

-

Chemical Modification: Add DMS to a final concentration of 1 mg/ml and incubate for 10 minutes at 37°C. DMS methylates the N1 position of adenine and the N7 of guanine (B1146940) in single-stranded or accessible RNA regions.[4]

-

Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a reducing agent like β-mercaptoethanol.[4]

-

RNA Extraction and Analysis: Extract the modified 16S rRNA. Use reverse transcriptase with a radiolabeled primer that anneals downstream of the A-site. Reverse transcription will stop one nucleotide before a DMS-modified base.

-

Data Interpretation: Analyze the resulting cDNA fragments on a sequencing gel. Nucleotides protected by gentamicin will show a decrease in modification compared to the no-drug control, revealing the binding footprint.

-

In Vitro Translation Inhibition Assay

This functional assay measures the dose-dependent effect of gentamicin on the synthesis of a reporter protein in a cell-free system.[11][12]

-

Objective: To determine the inhibitory concentration (e.g., IC50) of gentamicin on bacterial protein synthesis.

-

Protocol:

-

System Setup: Use a commercial E. coli S30 cell-free extract system or a PURE (Protein synthesis Using Recombinant Elements) system.[13] Set up reactions in a microplate format containing the cell-free system, an amino acid mixture, and an energy source (ATP, GTP).[5]

-

Inhibitor Addition: Add a serial dilution of gentamicin sulfate to the wells. Include a no-drug (vehicle) control and a positive control inhibitor.

-

Initiation of Translation: Add an mRNA template encoding a reporter protein (e.g., luciferase or Green Fluorescent Protein - GFP) to each well to start the reaction.[5][11]

-

Incubation: Incubate the reactions at 37°C for 1 to 2 hours.[11]

-

Detection: Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using a plate reader.

-

Data Analysis: Normalize the signal from the gentamicin-treated wells to the no-drug control. Plot the percentage of inhibition against the logarithm of the gentamicin concentration to generate a dose-response curve and calculate the IC50 value.[11]

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information of the gentamicin-ribosome complex in a near-native state.[1][14][15]

-

Objective: To visualize the atomic-level interactions between gentamicin and the 30S subunit.

-

Protocol:

-

Complex Formation: Incubate purified 70S ribosomes or 30S subunits with an excess of gentamicin.

-

Sample Preparation: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.[1]

-

Data Collection: Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope.

-

Image Processing: Use specialized software for particle picking (selecting individual ribosome images), 2D classification (sorting images by view), and 3D reconstruction to generate a high-resolution 3D density map of the complex.[4]

-

Model Building and Analysis: Fit an atomic model of the ribosome and gentamicin into the cryo-EM density map. Analyze the final structure to identify the precise binding pocket and the interactions between the drug and the rRNA.[1][4]

-

Integration of Experimental Data

A comprehensive understanding of gentamicin's mechanism of action is derived from the integration of data from multiple experimental techniques. Each method provides a unique piece of the puzzle, from identifying the binding site to visualizing the atomic interactions and quantifying the functional consequences.

Conclusion

Gentamicin sulfate is a highly effective antibiotic that functions by binding with high specificity to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit.[4] This interaction induces a key conformational change that severely impairs the ribosome's decoding fidelity, leading to the production of erroneous proteins and the inhibition of translocation.[1][2][8] The detailed molecular understanding of this mechanism, built upon decades of research using the experimental techniques outlined in this guide, provides a solid foundation for the rational design of new aminoglycoside antibiotics. This knowledge is crucial for developing novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]

- 3. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stochastic gating and drug-ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

Gentamicin Sulfate: An In-Depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antibacterial spectrum of Gentamicin (B1671437) sulfate (B86663), an aminoglycoside antibiotic critical in the management of severe bacterial infections. It details its mechanism of action, quantitative measures of its activity, and the standard methodologies used to determine its efficacy.

Mechanism of Action

Gentamicin sulfate exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit.[1][2][3][4] This binding interferes with the initiation complex and causes misreading of the mRNA template during protein synthesis.[2] The resulting production of nonfunctional or toxic proteins, coupled with premature termination of translation, disrupts the bacterial cell membrane integrity and leads to cell death.[2][3] This process is concentration-dependent, meaning higher drug concentrations result in a greater rate of bacterial killing.[5] Furthermore, gentamicin exhibits a post-antibiotic effect (PAE), where bacterial growth remains suppressed for a period even after the drug concentration falls below the minimum inhibitory concentration (MIC).[5]

The transport of gentamicin into the bacterial cell is an oxygen-dependent process, which explains its lack of activity against anaerobic bacteria.[5]

Antibacterial Spectrum

Gentamicin is a broad-spectrum antibiotic primarily used for infections caused by aerobic Gram-negative bacteria.[2] Its activity against Gram-positive organisms is more limited but can be clinically significant, particularly when used in combination with other agents.

2.1 Gram-Negative Bacteria Gentamicin has demonstrated potent activity against a wide range of Gram-negative bacilli. It is clinically effective in treating serious infections caused by:

-

Pseudomonas aeruginosa[6]

-

Proteus species (both indole-positive and indole-negative)[6]

-

Escherichia coli[6]

2.2 Gram-Positive Bacteria Gentamicin's activity against Gram-positive bacteria is generally weaker.

-

Staphylococci: It is active against coagulase-positive and coagulase-negative Staphylococcus species, including Staphylococcus aureus.[6]

-

Streptococci/Enterococci: Most streptococcal species, including Streptococcus pneumoniae, and enterococcal species are resistant to gentamicin when used alone.[6] However, a powerful synergistic bactericidal effect is achieved when gentamicin is combined with a cell wall synthesis inhibitor, such as penicillin G or ampicillin.[6] This combination is a standard therapy for serious enterococcal infections like endocarditis.

2.3 Ineffective Against:

-

Anaerobic Bacteria: Due to its oxygen-dependent uptake mechanism, gentamicin is not effective against anaerobic organisms like Bacteroides or Clostridium species.[5][6]

-

Salmonella and Shigella: Aminoglycosides are not effective against Salmonella and Shigella species in patients.[6]

Quantitative Susceptibility Data

The susceptibility of a bacterial isolate to gentamicin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth. MIC values are interpreted using clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Table 1: Minimum Inhibitory Concentration (MIC) of Gentamicin for Key Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | EUCAST Breakpoint (µg/mL) (S≤/R>) |

| Gram-Negative | ||||

| Pseudomonas aeruginosa | 0.25 - 512[9] | - | - | 4 / 4 |

| Escherichia coli | - | - | - | 2 / 2 |

| Klebsiella pneumoniae | - | - | - | 2 / 2 |

| Enterobacter cloacae | - | - | - | 2 / 2 |

| Gram-Positive | ||||

| Staphylococcus aureus | - | 0.235[10] | 0.488[10] | 1 / 1 |

| Enterococcus faecalis | ≤4 - >512[11][12] | - | - | Screening for high-level resistance (HLGR) |

| Enterococcus faecium | ≤4 - >512[11][13] | - | - | Screening for high-level resistance (HLGR) |

Note: MIC values can vary significantly based on geographic location and the specific isolates tested. EUCAST breakpoints are for systemic infections and are subject to change; refer to the latest EUCAST tables. For Enterococcus spp., testing is typically for high-level resistance (HLR) to predict synergy, not for susceptibility to monotherapy.

Experimental Protocols for Susceptibility Testing

4.1 Broth Microdilution Method for MIC Determination

This is a standardized method for quantitatively determining the MIC of an antimicrobial agent against a bacterial isolate.

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of gentamicin in a liquid growth medium. The MIC is read as the lowest drug concentration that inhibits visible bacterial growth after a specified incubation period.

Detailed Methodology:

-

Preparation of Gentamicin Stock Solution: Prepare a stock solution of gentamicin sulfate of known concentration in a suitable sterile solvent (e.g., deionized water).

-

Preparation of Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the gentamicin stock solution using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).[10] Ensure one well serves as a positive control (broth + inoculum, no drug) and another as a negative control (broth only).

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several morphologically similar colonies. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized inoculum in CAMHB so that after adding it to the microtiter plate wells, the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.[10] Dispense the final inoculum into each well (except the negative control).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of gentamicin in a well that shows no visible growth (i.e., is clear).[10]

4.2 Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method used to determine susceptibility.

Principle: A paper disk impregnated with a known amount of gentamicin (e.g., 10 µg) is placed on an agar plate uniformly inoculated with the test bacterium. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility categories (Susceptible, Intermediate, Resistant) based on established standards.[11]

Conclusion

Gentamicin sulfate remains a potent bactericidal agent with a well-defined spectrum of activity, primarily targeting aerobic Gram-negative bacteria and staphylococci. Its efficacy is significantly enhanced through synergistic combinations for treating serious enterococcal infections. A thorough understanding of its spectrum, quantitative MIC data, and standardized testing protocols is essential for its appropriate use in clinical settings and for the development of new antimicrobial strategies. Continuous surveillance of susceptibility patterns is crucial due to the potential for the emergence of resistance.

References

- 1. Articles [globalrx.com]

- 2. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Gentamicin - Wikipedia [en.wikipedia.org]

- 5. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 9. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ankemdernegi.org.tr [ankemdernegi.org.tr]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. In vitro antimicrobial susceptibility in clinical isolates of Enterococcus species [scielo.org.mx]

Gentamicin Sulfate: A Comparative Analysis of its Efficacy Against Gram-Positive and Gram-Negative Bacteria

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gentamicin (B1671437) sulfate (B86663), a broad-spectrum aminoglycoside antibiotic, has long been a cornerstone in the treatment of severe bacterial infections. Its efficacy, however, varies significantly between gram-positive and gram-negative bacteria. This technical guide provides an in-depth analysis of the differential effects of gentamicin sulfate, detailing its mechanism of action, the structural and physiological factors influencing its activity, and standardized methods for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate a deeper understanding of this critical antibiotic.

Introduction

Gentamicin is a bactericidal antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1] It is particularly effective against a wide range of gram-negative aerobic bacilli.[2] While it does exhibit activity against some gram-positive organisms, its use in treating infections caused by these bacteria is more nuanced and often involves combination therapy.[1] This guide explores the multifaceted interactions of gentamicin with both gram-positive and gram-negative bacteria, providing a detailed examination of the factors that govern its antibacterial spectrum.

Mechanism of Action

Gentamicin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[3] This binding event disrupts the fidelity of protein synthesis through two primary mechanisms:

-

Inhibition of Initiation: Gentamicin interferes with the formation of the initiation complex, preventing the ribosome from assembling correctly on the messenger RNA (mRNA).[3]

-

Induction of Miscoding: The binding of gentamicin to the A-site of the 16S rRNA within the 30S subunit leads to the misreading of the mRNA codon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[3]

The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[4]

Differential Efficacy: Gram-Positive vs. Gram-Negative Bacteria

The disparity in gentamicin's effectiveness against gram-positive and gram-negative bacteria is primarily attributed to differences in their cell envelope structures.

Gram-Negative Bacteria

Gram-negative bacteria possess a thin peptidoglycan layer surrounded by an outer membrane. Gentamicin, being a polar molecule, traverses this outer membrane through porin channels in an energy-dependent process.[1] Once in the periplasmic space, it is actively transported across the inner cytoplasmic membrane into the cytoplasm, where it can access its ribosomal target.[1] This efficient uptake mechanism contributes to its potent activity against many gram-negative pathogens.

Gram-Positive Bacteria

Gram-positive bacteria lack an outer membrane but have a much thicker peptidoglycan cell wall. This dense layer presents a significant barrier to the penetration of gentamicin, leading to lower intracellular concentrations of the antibiotic.[1] This reduced uptake is a key factor in the intrinsically lower susceptibility of many gram-positive species to gentamicin. However, when used in combination with cell wall-active agents, such as beta-lactams, the efficacy of gentamicin against gram-positive bacteria can be synergistically enhanced.[1] The beta-lactam antibiotic disrupts the integrity of the peptidoglycan layer, facilitating the entry of gentamicin into the cell.[1]

Quantitative Analysis of Gentamicin Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical quantitative measure of an antibiotic's potency. The following table summarizes representative MIC50 and MIC90 values for gentamicin against a range of gram-positive and gram-negative bacteria. MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.

| Bacterial Species | Gram Stain | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | Positive | 0.5 | 1 |

| Enterococcus faecalis | Positive | 8 | >128 |

| Enterococcus faecium | Positive | 32 | >128 |

| Streptococcus pneumoniae | Positive | >32 | >32 |

| Gram-Negative Bacteria | |||

| Escherichia coli | Negative | 0.5 | 2 |

| Klebsiella pneumoniae | Negative | 0.5 | 2 |

| Pseudomonas aeruginosa | Negative | 2 | 8 |

| Acinetobacter baumannii | Negative | 2 | 16 |

| Enterobacter cloacae | Negative | 0.5 | 2 |

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The values presented here are for illustrative purposes and are compiled from various sources.

Experimental Protocols

Accurate determination of bacterial susceptibility to gentamicin is crucial for both clinical and research applications. The following are detailed protocols for two standard methods.

Minimum Inhibitory Concentration (MIC) Test: Broth Microdilution Method

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Gentamicin sulfate stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the gentamicin stock solution in MHB across the wells of the microtiter plate to achieve a range of desired concentrations. Leave a column of wells with only MHB to serve as a positive control (growth control) and a column with uninoculated MHB as a negative control (sterility control).

-

Inoculate Plates: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. Add the diluted inoculum to all wells except the negative control.

-

Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Read Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of gentamicin in a well that shows no visible growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

Mueller-Hinton Agar (MHA) plates (150 mm diameter)

-

Gentamicin antibiotic disks (10 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Inoculate Plate: Dip a sterile cotton swab into the standardized bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

-

Apply Antibiotic Disks: Using sterile forceps, place a gentamicin (10 µg) disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the gentamicin disk in millimeters.

-

Interpret Results: Compare the measured zone diameter to the interpretive standards provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine if the organism is susceptible, intermediate, or resistant to gentamicin.

Visualizations

Signaling Pathways and Cellular Consequences

The following diagram illustrates the mechanism of action of gentamicin and its downstream cellular consequences.

Caption: Mechanism of action of gentamicin and its cellular consequences.

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the susceptibility of a bacterial isolate to gentamicin.

Caption: Experimental workflow for antibiotic susceptibility testing.

Logical Relationships of Bacterial Cell Walls

The following diagram illustrates the key structural differences between gram-positive and gram-negative bacterial cell walls that influence gentamicin susceptibility.

Caption: Key structural differences in bacterial cell walls.

Conclusion

Gentamicin sulfate remains a vital antibiotic, particularly for the treatment of serious gram-negative infections. Its efficacy is intrinsically linked to its ability to penetrate the bacterial cell envelope and inhibit protein synthesis. The structural differences between gram-positive and gram-negative bacteria are the primary determinants of its differential activity. A thorough understanding of these principles, coupled with standardized susceptibility testing, is essential for the effective and judicious use of this important therapeutic agent in both clinical practice and ongoing drug development efforts.

References

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gentamicin (B1671437) sulfate (B86663), a potent aminoglycoside antibiotic, exerts its bactericidal effects primarily by targeting the prokaryotic ribosome, the cellular machinery responsible for protein synthesis. This technical guide provides a comprehensive overview of the molecular interactions between gentamicin and its primary cellular target. It delves into the specific binding sites, the mechanism of action that leads to the inhibition of protein synthesis and induction of mistranslation, and the downstream consequences for the bacterial cell. Furthermore, this guide presents quantitative data on gentamicin's activity and details the key experimental protocols used to elucidate these intricate molecular interactions, providing a foundational resource for researchers in antimicrobial drug discovery and development.

The Primary Cellular Target: The 30S Ribosomal Subunit

The principal target of gentamicin in prokaryotes is the 30S ribosomal subunit , a key component of the 70S ribosome.[1][2][3] Gentamicin's interaction with the 30S subunit is the critical initiating event that leads to the disruption of protein synthesis and ultimately, bacterial cell death.[1]

The A-Site of the 16S rRNA: The High-Affinity Binding Pocket

Gentamicin binds with high affinity to a specific region on the 16S ribosomal RNA (rRNA) within the 30S subunit known as the decoding A-site (aminoacyl-tRNA site) .[1][4] This site is crucial for the accurate decoding of the messenger RNA (mRNA) template by selecting the correct aminoacyl-tRNA (aa-tRNA) that corresponds to the mRNA codon being read.[1]

The binding pocket is located in a region of the 16S rRNA known as helix 44 (h44) .[5] Specific nucleotides within this helix are critical for the interaction with gentamicin. High-resolution structural studies have identified key hydrogen bonding interactions between the amino and hydroxyl groups of the gentamicin molecule and the nucleotides of the 16S rRNA.[1] The universally conserved adenine (B156593) residues A1492 and A1493 , along with A1408 and G1494 , are pivotal for this interaction.[1][6]

The binding of gentamicin to the A-site induces a conformational change, causing A1492 and A1493 to flip out from their normal position within the helix.[7] This conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thereby tricking the ribosome into accepting near-cognate aa-tRNAs.[7] This leads to errors in the growing polypeptide chain.

Secondary Binding Sites and Cooperative Binding

In addition to the primary high-affinity site in the 30S subunit, evidence suggests the existence of secondary, lower-affinity binding sites for gentamicin.[1][2][5] Studies have shown that gentamicin can also interact with helix 69 (H69) of the 23S rRNA in the 50S large subunit, which is located at the intersubunit interface near the A-site of the 30S subunit.[5][7]

Furthermore, the binding of gentamicin to E. coli ribosomes has been shown to be a multi-step and cooperative process.[1][2] At lower concentrations, gentamicin binds non-cooperatively to a single high-affinity site.[1][2] As the concentration increases, additional gentamicin molecules bind cooperatively to a second class of sites, and at even higher concentrations, to a third class of a large number of low-affinity sites.[1][2] This cooperative binding may explain the multiphasic effects of gentamicin on protein synthesis.[1][2]

Mechanism of Action: A Cascade of Translational Errors

Gentamicin's binding to the ribosomal A-site triggers a series of events that disrupt the fidelity and efficiency of protein synthesis.

Inhibition of Protein Synthesis and mRNA Misreading

The primary consequence of gentamicin binding is the inhibition of protein synthesis .[1] By occupying the A-site, gentamicin physically obstructs the binding of incoming aa-tRNA, thereby stalling the elongation phase of translation.

Crucially, gentamicin binding also leads to significant mRNA misreading .[4] The conformational change induced by the drug, specifically the flipping out of nucleotides A1492 and A1493, lowers the accuracy of the decoding process.[7] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or even toxic proteins.[7]

Inhibition of Ribosomal Translocation

Gentamicin can also interfere with the translocation of the ribosome along the mRNA template. After a peptide bond is formed, the ribosome must move one codon downstream to read the next triplet. Gentamicin binding can hinder this movement, further contributing to the overall inhibition of protein synthesis.

Nonsense Suppression and Readthrough of Stop Codons

The misreading induced by gentamicin can also lead to the suppression of nonsense mutations, where a stop codon is misread as a sense codon, resulting in the "readthrough" of the stop signal and the synthesis of a longer, often non-functional, protein.

The following diagram illustrates the mechanism of action of Gentamicin sulfate in prokaryotes.

Caption: Mechanism of action of Gentamicin sulfate in prokaryotes.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of gentamicin with its prokaryotic targets.

Table 1: Binding Affinity of Gentamicin and its Components to Ribosomal Targets

| Compound | Target | Method | Temperature (°C) | Dissociation Constant (Kd) | Reference |

| Gentamicin C2 & C1a | E. coli 70S Ribosome (High-affinity site) | Equilibrium Dialysis | Not Specified | 0.6 µM | [1][2] |

| Gentamicin C2 & C1a | E. coli 70S Ribosome (Second class of sites) | Equilibrium Dialysis | Not Specified | 10 µM (mean) | [1][2] |

| Gentamicin C1a | A-site RNA oligonucleotide | Chemical Probing (DMS) | 4 | 0.01 µM | [7] |

| Gentamicin C2 | A-site RNA oligonucleotide | Chemical Probing (DMS) | 4 | 0.025 µM | [7] |

| Gentamicin C1 | A-site RNA oligonucleotide | Chemical Probing (DMS) | 4 | 0.5 µM | [7] |

Table 2: In Vitro Protein Synthesis Inhibition by Gentamicin

| Organism | Assay System | Reporter | IC50 | Reference |

| E. coli | Cell-free translation | Not Specified | ~0.4 µM (for Gentamicin C1a) | [7] |

| Pseudomonas aeruginosa | Viable bacterial counts | N/A | Not directly reported, but used to define antibiotic sensitivity | [8] |

Table 3: Minimum Inhibitory Concentrations (MIC) of Gentamicin against Various Prokaryotes

| Organism | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | Various clinical isolates | 0.5 - >64 | [9] |

| Pseudomonas aeruginosa | Various clinical isolates | 0.25 - 512 | |

| Staphylococcus aureus | ATCC 29213 and clinical isolates | 0.25 - 16 | |

| Klebsiella pneumoniae | Clinical isolates | ≤1 - >64 | [10] |

| Serratia marcescens | Clinical isolates | Generally susceptible, specific MICs vary | [11][12][13] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the interaction of gentamicin with its prokaryotic targets.

In Vitro Translation Inhibition Assay

This assay measures the dose-dependent inhibition of protein synthesis by gentamicin in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, energy source) is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein) from a corresponding mRNA template. The activity of the reporter protein is measured in the presence of varying concentrations of gentamicin, and the IC50 value is determined.[14]

Protocol:

-

Preparation of Cell-Free Extract (e.g., E. coli S30 extract):

-

Culture E. coli cells to mid-log phase.

-

Harvest cells by centrifugation and wash with appropriate buffers.

-

Lyse cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to remove cell debris. The supernatant is the S30 extract.

-

Dialyze the S30 extract against a suitable buffer and store at -80°C.

-

-

In Vitro Translation Reaction Setup (per 10 µL reaction):

-

In a nuclease-free microcentrifuge tube on ice, combine:

-

Nuclease-free water to a final volume of 10 µL.

-

1 µL of 10x reaction buffer (containing Tris-HCl, KCl, Mg(OAc)₂, DTT).

-

1 µL of amino acid mix.

-

1 µL of energy mix (ATP, GTP, creatine (B1669601) phosphate, creatine kinase).

-

1 µL of reporter plasmid DNA (e.g., 50-200 ng/µL stock of a plasmid encoding luciferase).[14][15]

-

1 µL of gentamicin dilution (or vehicle control). A typical final concentration range to test would be from 0.01 µM to 100 µM.[14]

-

3 µL of E. coli S30 extract.[14]

-

-

Gently mix by pipetting.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1 to 2 hours.[14]

-

-

Detection (for Luciferase Reporter):

-

Cool the reactions to room temperature.

-

Add an equal volume (10 µL) of luciferin (B1168401) substrate to each reaction.[16]

-

Measure the luminescence using a luminometer.[16]

-

-

Data Analysis:

-

Subtract the background luminescence (from a reaction without a DNA template).

-

Calculate the percentage of inhibition for each gentamicin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the gentamicin concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

-

The following diagram illustrates the workflow for an in vitro translation inhibition assay.

Caption: Workflow for an in vitro translation inhibition assay.

Chemical Footprinting with Dimethyl Sulfate (DMS)

This technique is used to identify the specific binding site of gentamicin on the 16S rRNA.

Principle: DMS methylates the N1 of adenine and N3 of cytosine residues in single-stranded or accessible regions of RNA. When gentamicin is bound to the rRNA, it protects the nucleotides in its binding site from DMS modification. The sites of methylation are then detected by primer extension, where reverse transcriptase terminates at the modified bases.[17][18]

Protocol:

-

RNA Preparation and Folding:

-

In vitro transcribe or purify the 16S rRNA or a relevant fragment.

-

Dilute the RNA to a working concentration (e.g., 1 µM) in a suitable buffer (e.g., 1x CE Buffer: 100 mM Na-cacodylate pH 7.4, 0.5 mM EDTA).[17]

-

Fold the RNA by heating at 90°C for 3 minutes, followed by slow cooling to room temperature.[17]

-

Add MgCl₂ to a final concentration of 10 mM and incubate at 50°C for 15-30 minutes, then equilibrate at the desired binding temperature (e.g., 37°C).[17]

-

-

Binding Reaction:

-

Incubate the folded RNA with varying concentrations of gentamicin (e.g., from 1 µM to 100 µM) at 37°C for 30 minutes to allow binding equilibrium.

-

-

DMS Modification:

-

Quenching and RNA Purification:

-

Quench the reaction by adding a quench solution containing β-mercaptoethanol.[17]

-

Purify the RNA by ethanol (B145695) precipitation.

-

-

Primer Extension:

-

Anneal a fluorescently labeled DNA primer to the purified RNA downstream of the expected binding site.

-

Perform reverse transcription using a reverse transcriptase enzyme. The enzyme will stop at the sites of DMS methylation.

-

-

Analysis:

-

Separate the cDNA products by denaturing polyacrylamide gel electrophoresis or capillary electrophoresis.

-

Compare the band patterns of the gentamicin-treated samples to the no-drug control. Regions of protection (disappearance of bands) indicate the binding site of gentamicin.

-

The logical relationship between gentamicin binding and the observed protection in a DMS footprinting experiment is depicted in the following diagram.

Caption: Logical workflow of a DMS footprinting experiment.

X-ray Crystallography of the Gentamicin-Ribosome Complex

This technique provides an atomic-resolution structure of gentamicin bound to its ribosomal target.

Principle: Crystals of the 70S ribosome (or its 30S subunit) in complex with gentamicin are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.[19][20][21]

Protocol Outline:

-

Purification of Ribosomes:

-

Complex Formation and Crystallization:

-

Incubate the purified ribosomes with a molar excess of gentamicin to ensure saturation of the binding site.[19]

-

Screen a wide range of crystallization conditions (precipitants like PEG, salts, pH, and temperature) using vapor diffusion (sitting or hanging drop) methods to obtain well-ordered crystals.[19][21][22]

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol).[19][20]

-

Collect X-ray diffraction data at a synchrotron source.[21]

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the structure using molecular replacement, using a known ribosome structure as a search model.

-

Build the gentamicin molecule into the electron density map and refine the structure to obtain a high-resolution model of the complex.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is an alternative to X-ray crystallography for determining the high-resolution structure of the gentamicin-ribosome complex, particularly for large and flexible complexes.

Principle: A thin film of the gentamicin-ribosome complex solution is rapidly frozen in liquid ethane (B1197151), trapping the complexes in a layer of vitreous (non-crystalline) ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome particles are computationally averaged and reconstructed to generate a 3D density map.[23][24][25]

Protocol Outline:

-

Sample Preparation:

-

Prepare a highly pure and concentrated sample of the gentamicin-ribosome complex as for X-ray crystallography.

-

-

Grid Preparation:

-

Apply a small volume (3-4 µL) of the sample to a cryo-EM grid (a small copper grid covered with a holey carbon film).[24][26]

-

Blot away excess liquid with filter paper to create a thin film of the solution across the holes.[24]

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[23][24]

-

-

Data Collection:

-

Load the frozen grid into a cryo-electron microscope.

-

Collect a large number of images (micrographs) of the vitrified particles using a direct electron detector.[26]

-

-

Image Processing and 3D Reconstruction:

-

Correct for beam-induced motion and estimate the contrast transfer function for each micrograph.[26]

-

Automatically pick individual particle images from the micrographs.

-

Classify the particle images into different conformational states and generate a high-resolution 3D reconstruction of the gentamicin-ribosome complex.

-

Conclusion

Gentamicin sulfate's primary cellular target in prokaryotes is the A-site of the 16S rRNA within the 30S ribosomal subunit. Its binding to this critical site disrupts the fidelity of protein synthesis through a multifaceted mechanism that includes the inhibition of translation, induction of mRNA misreading, and interference with ribosome translocation. The resulting accumulation of aberrant proteins is a key factor leading to bacterial cell death. The quantitative data and detailed experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the molecular intricacies of gentamicin-ribosome interactions and to guide the rational design of novel aminoglycoside antibiotics with improved efficacy and reduced toxicity.

References

- 1. Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The IC50: an exactly defined measure of antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Optimizing aminoglycoside selection for KPC-producing Klebsiella pneumoniae with the aminoglycoside-modifying enzyme (AME) gene aac(6’)-Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of dosage schedule on the efficacy of gentamicin, tobramycin, or amikacin in an experimental model of Serratia marcescens endocarditis: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. droracle.ai [droracle.ai]

- 14. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. med.emory.edu [med.emory.edu]

- 17. Protocol Online: DMS Chemical Footprinting of RNA [protocol-online.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Purification, characterization and crystallization of the human 80S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. researchgate.net [researchgate.net]

- 26. Towards sub-millisecond cryo-EM grid preparation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bactericidal Properties of Gentamicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bactericidal properties of Gentamicin (B1671437) sulfate (B86663), an aminoglycoside antibiotic widely used in the treatment of severe bacterial infections. The document details its mechanism of action, spectrum of activity with quantitative data, and standardized experimental protocols for its evaluation.

Core Mechanism of Action

Gentamicin sulfate exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit.[1][2][3][4][5] This binding interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, leads to the misreading of mRNA, and causes premature termination of translation.[2][3][6][7] The resulting aberrant and non-functional proteins accumulate within the bacterium, leading to a cascade of events that disrupt cellular integrity and ultimately cause cell death.[2][6] This action is concentration-dependent, meaning higher concentrations of gentamicin lead to a greater rate of bacterial killing.

Gentamicin's entry into Gram-negative bacteria is an oxygen-dependent active transport process, rendering it ineffective against anaerobic bacteria.[8] For Gram-positive bacteria, which have a thicker cell wall, gentamicin's penetration is limited. However, its efficacy can be enhanced when used synergistically with cell wall synthesis inhibitors like beta-lactams.[5][8]

Signaling Pathway of Gentamicin's Bactericidal Action

Spectrum of Activity and Quantitative Data

Gentamicin is primarily effective against a broad range of Gram-negative bacteria.[5][6] It also shows activity against some Gram-positive organisms, notably Staphylococcus species.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for gentamicin against various clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: Gentamicin MIC Values for Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 0.5 - 2 |

| Escherichia coli | 0.25 - 1 |

| Klebsiella pneumoniae | Varies |

| Enterobacter species | Varies |

| Proteus species | Varies |

| Serratia species | Varies |

| Citrobacter species | Varies |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Gentamicin MIC Values for Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.12 - 1 |

| Enterococcus faecalis | 4 - 16 |

Note: Gentamicin is often used in combination with other antibiotics for serious Gram-positive infections.

Experimental Protocols

Standardized methods are crucial for the accurate determination of gentamicin's bactericidal properties. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of gentamicin that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Gentamicin sulfate reference standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test microorganism

-

Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test microorganism from a fresh culture.

-

Transfer colonies to a suitable broth and incubate until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

-

-

Plate Preparation:

-

Inoculation and Incubation:

-

Result Interpretation:

-

After incubation, examine the plate for visible growth (turbidity).

-

The MIC is the lowest concentration of gentamicin at which there is no visible growth.[9]

-

Experimental Workflow for MIC Determination

Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of bacteria to gentamicin by measuring the diameter of the zone of growth inhibition around a gentamicin-impregnated disk.

Materials:

-

Gentamicin-impregnated paper disks

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Test microorganism

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the inoculum and remove excess fluid.

-

Swab the entire surface of an MHA plate to create a uniform lawn of bacteria.

-

-

Disk Application and Incubation:

-

Aseptically place a gentamicin-impregnated disk onto the surface of the agar.

-

Incubate the plate at 35 ± 2°C for 16-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on established breakpoints from CLSI or EUCAST.

-

Logical Relationship of Susceptibility Testing Methods

Conclusion

Gentamicin sulfate remains a potent bactericidal agent, particularly against Gram-negative pathogens. Its mechanism of action, centered on the disruption of bacterial protein synthesis, is well-characterized. A thorough understanding of its spectrum of activity and the application of standardized experimental protocols are essential for its effective use in research, drug development, and clinical settings. The quantitative data and methodologies presented in this guide provide a foundational resource for professionals working with this important antibiotic.

References

- 1. Gentamicin - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Bacterial protein synthesis: Significance and symbolism [wisdomlib.org]

- 5. urology-textbook.com [urology-textbook.com]

- 6. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Chemical Structure and Properties of Gentamicin Sulfate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin (B1671437) sulfate (B86663) is a broad-spectrum aminoglycoside antibiotic complex, derived from the fermentation of Micromonospora purpurea or M. echinospora.[1] It is a critical therapeutic agent against a wide array of bacterial infections, particularly those caused by Gram-negative bacteria.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to gentamicin sulfate. Detailed experimental protocols for its analysis and characterization are presented, alongside visualizations of its constituent structures and mechanism of action to facilitate a deeper understanding for research and development applications.

Chemical Structure of Gentamicin Sulfate

Gentamicin sulfate is not a single entity but a complex mixture of structurally related aminoglycoside components. The primary, active constituents are designated as Gentamicin C1, C1a, C2, C2a, and C2b.[3][4] These components differ in their methylation patterns on the purpurosamine ring (2-amino-hexose).[5] The sulfate salt form comprises five basic nitrogens, requiring five equivalents of sulfuric acid per mole of gentamicin base.[6]

The general structure of the Gentamicin C components is depicted below, with the variations at the R positions defining each specific congener.

The individual components exhibit different pharmacokinetic profiles and may have varying degrees of antibacterial activity and toxicity.[5][7] The United States Pharmacopeia (USP) specifies the acceptable percentage ranges for the major components in Gentamicin Sulfate.[8]

Physicochemical Properties

Gentamicin sulfate is a white to buff-colored, hygroscopic powder.[6] It is odorless and stable under a range of temperature and pH conditions.[6] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | References |

| Appearance | White to buff-colored powder | [1][6] |

| Molecular Formula | C60H125N15O25S (representative) | [1][9] |

| Molecular Weight | ~1488.8 g/mol (representative) | [1][9] |

| Melting Point | 218-237 °C | [6][10] |

| Solubility | Freely soluble in water (50 mg/mL); practically insoluble in ethanol (B145695) and other organic solvents. | [6][11][12] |

| pH (4% aqueous solution) | 3.5 - 5.5 | [1][6] |

| Specific Rotation | +107° to +121° | [8][13] |

Mechanism of Action

Gentamicin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[2][14] The process involves the binding of the gentamicin molecule to the 30S subunit of the bacterial ribosome.[11][14] This binding interferes with the initiation complex and causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[11][14] This results in the production of nonfunctional or toxic proteins and the disruption of the bacterial cell membrane, ultimately leading to cell death.[14]

References

- 1. Gentamicin Sulfate | C60H125N15O25S | CID 9855350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gentamicin - Wikipedia [en.wikipedia.org]

- 3. lcms.cz [lcms.cz]

- 4. waters.com [waters.com]

- 5. benchchem.com [benchchem.com]

- 6. Gentamicin sulfate CAS#: 1405-41-0 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. Gentamicine sulfate | C60H125N15O25S | CID 6419933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. webbook.nist.gov [webbook.nist.gov]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. powder, non-animal origin, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]

- 13. himedialabs.com [himedialabs.com]

- 14. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]

The Genesis of a Potent Aminoglycoside: A Technical Guide to the Origin and Discovery of Gentamicin from Micromonospora purpurea

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal discovery and foundational methodologies behind Gentamicin (B1671437), a broad-spectrum aminoglycoside antibiotic produced by the bacterium Micromonospora purpurea. This document provides a comprehensive overview of the isolation of the producing microorganism, the optimization of fermentation conditions for antibiotic production, detailed experimental protocols for extraction and purification, and analytical techniques for characterization and quantification.

Discovery and Origin

Gentamicin was discovered in 1963 by Weinstein, Wagman, and their colleagues at the Schering Corporation.[1] The discovery stemmed from the screening of soil samples, a common practice in the golden age of antibiotic discovery. The producing organism, Micromonospora purpurea, is a Gram-positive, aerobic, filamentous bacterium belonging to the family Micromonosporaceae.[1][2] The name "Gentamicin" was derived from the vibrant purple (gentian) color of the M. purpurea colonies when grown in culture.[1]

The initial studies revealed that Gentamicin was not a single compound but a complex of structurally related aminoglycosides, primarily the Gentamicin C complex, which includes C1, C1a, C2, C2a, and C2b.[2][3] These components differ in their methylation patterns at the 6'-position of the purpurosamine ring and exhibit varying degrees of antibacterial activity and toxicity.[3][4]

Fermentation of Micromonospora purpurea for Gentamicin Production

The production of Gentamicin is achieved through submerged fermentation of Micromonospora purpurea. The optimization of fermentation parameters is crucial for maximizing the yield and influencing the composition of the Gentamicin complex.

Strain Improvement

Initial yields of Gentamicin from the wild-type M. purpurea (ATCC 15835) were enhanced through strain improvement techniques.[1] Mutagenesis using UV irradiation and the selection of high-producing, gentamicin-resistant mutants led to significant increases in productivity.[1][5] These high-yielding mutants often exhibit distinct morphological characteristics, such as more intense colony and broth pigmentation.[1]

Fermentation Media and Conditions

The composition of the fermentation medium and the control of physical parameters are critical for optimal cell growth and antibiotic synthesis.

Table 1: Optimized Fermentation Media Composition for Gentamicin Production [1][6][7][8][9]

| Component | Concentration Range | Optimal Concentration | Notes |

| Carbon Source | |||

| Starch | 0.75% - 1.27% (w/v) | ~1.27% (w/v) | Potato starch is a preferred source.[1][6] |

| Dextrose | 0.5% (w/v) | - | Can also be used as a carbon source.[9] |

| Nitrogen Source | |||

| Soybean Meal | 0.5% - 1.06% (w/v) | ~1.06% (w/v) | A superior nitrogen source for Gentamicin production.[1][6] |

| Peptone | 0.5% - 0.8% (w/v) | - | Also a suitable nitrogen source.[6][7] |

| Minerals & Buffers | |||

| K₂HPO₄ | 0.12% (w/v) | 0.12% (w/v) | Essential for growth and antibiotic production.[6][8] |

| CaCO₃ | 0.4% - 1.0% (w/v) | 0.4% - 0.7% (w/v) | Acts as a pH buffer.[6][7][8] |

| CoCl₂·6H₂O | 0.0001% - 0.0015% (w/v) | 0.0006% (w/v) | Stimulates Gentamicin production.[1][7] |

| FeSO₄ | 0.003% (w/v) | 0.003% (w/v) | Trace metal requirement.[6][8] |

| Ammonium (B1175870) Salts | 20 - 150 mM | - | Stimulates growth and antibiotic formation.[10][11] |

| Antifoam Agent | As needed | As needed | Soybean oil is commonly used.[1] |

Table 2: Optimal Physical Parameters for Gentamicin Fermentation [1][6][7][12]

| Parameter | Optimal Range/Value | Notes |

| pH | ||

| For Cell Growth | 7.2 | Maintained during the initial growth phase.[1] |

| For Gentamicin Production | 6.8 - 7.5 | Shifted to this range during the production phase.[1][6][12] |

| Temperature | 34 - 37 °C | Optimal for both growth and production.[7][12] |

| Aeration (Dissolved Oxygen) | High | Oxygen is a critical limiting factor for Gentamicin yield.[1][6] |

| Agitation | 280 rpm (in shake flasks) | Ensures adequate mixing and oxygen transfer.[1] |

| Inoculum Size | 6% (v/v) | A 72-hour old inoculum is optimal.[6] |

| Fermentation Time | 72 - 120 hours | Varies depending on the strain and conditions.[6][7] |

Experimental Protocols

Fermentation Protocol

This protocol outlines the general steps for the laboratory-scale fermentation of M. purpurea for Gentamicin production.

Figure 1. General workflow for the fermentation of Micromonospora purpurea.

-

Inoculum Preparation : Aseptically transfer a lyophilized culture or a frozen stock of M. purpurea to a germination medium.[1] Incubate the culture at 35°C for 3-4 days with shaking to obtain a vegetative inoculum.[1]

-

Production Fermentation : Prepare the production medium as detailed in Table 1 and sterilize it by autoclaving.[1] After cooling, inoculate the production medium with 6% (v/v) of the vegetative inoculum.[6]

-

Incubation and Monitoring : Incubate the production culture at 35-37°C with continuous agitation and aeration.[7] Monitor and maintain the pH between 6.8 and 7.5.[1][6]

-

Harvesting : After 72-120 hours of fermentation, harvest the broth for the extraction of Gentamicin.[6][7]

Extraction and Purification Protocol

The recovery and purification of Gentamicin from the fermentation broth is a multi-step process involving the separation of the antibiotic from the mycelia and other broth components.

Figure 2. Workflow for the extraction and purification of Gentamicin.

-

Mycelial Separation : Filter the fermentation broth to separate the mycelia from the broth.[13]

-

Acid Extraction : Extract the Gentamicin from the mycelial cake by suspending it in acidified water (pH 2.0 with sulfuric acid).[13]

-

Neutralization : Combine the acidic extract with the initial broth filtrate and neutralize the solution to pH 7.0 with sodium hydroxide.[13]

-

Cation-Exchange Chromatography : Pass the neutralized solution through a cation-exchange resin column (e.g., 732 resin).[9]

-

Elution : Elute the bound Gentamicin using a gradient of ammonia solution (e.g., 0.1-3.0 mol/L).[11][13]

-

Concentration and Salt Formation : Concentrate the Gentamicin-containing fractions under reduced pressure. Adjust the pH to 4.0-6.0 with sulfuric acid to form Gentamicin sulfate (B86663).[11]

-

Lyophilization : Lyophilize the concentrated solution to obtain purified Gentamicin sulfate powder.[11]

-

Component Separation (Optional) : For the isolation of individual Gentamicin C components, further purification can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with an ion-pairing agent.[14][15]

Analytical Methods

The potency of Gentamicin is traditionally determined by a microbiological agar (B569324) diffusion assay.

-

Preparation of Assay Plates : Prepare antibiotic assay medium (e.g., Medium No. 11) and inoculate it with a standardized suspension of a susceptible test organism, such as Staphylococcus epidermidis (ATCC 12228) or Staphylococcus aureus (ATCC 6538P).[16] Pour the inoculated agar into petri dishes and allow it to solidify.

-

Application of Samples : Create wells in the agar and apply known concentrations of a Gentamicin reference standard and the test samples.

-

Incubation : Incubate the plates at 37°C for 18 hours.

-

Measurement and Calculation : Measure the diameter of the zones of inhibition and calculate the potency of the sample by comparing the zone sizes to those of the standard.

HPLC is a precise method for quantifying Gentamicin and resolving its individual components. Since Gentamicin lacks a strong UV chromophore, pre- or post-column derivatization is typically required.[17]

Table 3: Example HPLC Conditions for Gentamicin Analysis [17][18]

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of methanol (B129727) or acetonitrile (B52724) and a buffer (e.g., diammonium hydrogen phosphate) |

| Derivatization Agent | o-phthalaldehyde (OPA) with a thiol (e.g., N-acetylcysteine) |

| Detection | Fluorescence (Excitation: ~330 nm, Emission: ~420 nm) or UV (after derivatization) |

| Flow Rate | Typically 0.6 - 1.0 mL/min |

Gentamicin Biosynthesis and Mechanism of Action

Biosynthesis Pathway

The biosynthesis of the Gentamicin C complex in M. purpurea is a complex enzymatic process. It begins with the formation of the central 2-deoxystreptamine (B1221613) (2-DOS) ring, followed by glycosylation and a series of tailoring reactions including amination, oxidation, and methylation.

Figure 3. Simplified biosynthesis pathway of the Gentamicin C complex.

The key intermediate, Gentamicin X2, is a precursor to the different C components.[19] The final composition of the Gentamicin complex is determined by the activity of specific methyltransferases, such as GenK and GenL, which act on various intermediates in the pathway.[19]

Mechanism of Action

Gentamicin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.

Figure 4. Signaling pathway of Gentamicin's mechanism of action.

The binding of Gentamicin to the 30S ribosomal subunit interferes with the initiation of protein synthesis and causes misreading of the mRNA template.[20][21] This leads to the production of aberrant proteins, which can disrupt the integrity of the bacterial cell membrane, ultimately resulting in cell death.[20]

Conclusion

The discovery of Gentamicin from Micromonospora purpurea marked a significant advancement in the treatment of serious Gram-negative bacterial infections. Understanding the intricacies of its origin, the optimization of its production through fermentation, and the detailed protocols for its isolation and analysis are fundamental for researchers and professionals in the fields of microbiology, biotechnology, and pharmaceutical sciences. This guide provides a comprehensive technical foundation for the continued study and application of this important antibiotic.

References

- 1. msk.or.kr [msk.or.kr]

- 2. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the biosynthesis and production optimization of gentamicin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN111961699A - Method for producing low-impurity gentamicin by short-period fermentation of micromonospora purpurea - Google Patents [patents.google.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. ijmer.com [ijmer.com]

- 10. Gentamicin formation in Micromonospora purpurea: stimulatory effect of ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gentamicin formation in Micromonospora purpurea: stimulatory effect of ammonium. | Semantic Scholar [semanticscholar.org]

- 12. pharmacophorejournal.com [pharmacophorejournal.com]

- 13. CN103012515B - Preparation method of high-purity gentamycin - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Four-Hour Microbiological Assay of Gentamicin in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pjoes.com [pjoes.com]

- 18. Assay of Gentamicin in Serum by High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. docs.lib.purdue.edu [docs.lib.purdue.edu]

In Vitro Pharmacokinetics and Pharmacodynamics of Gentamicin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of Gentamicin (B1671437) sulfate (B86663). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.

Introduction to Gentamicin Sulfate